1-(4-Fluoro-3-isopropoxyphenyl)ethanone molecular structure and formula
1-(4-Fluoro-3-isopropoxyphenyl)ethanone molecular structure and formula
Topic: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone molecular structure and formula Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.
Structural Analysis, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) is a specialized aromatic ketone intermediate used primarily in the synthesis of bioactive small molecules. Characterized by the juxtaposition of an electron-withdrawing fluorine atom and an electron-donating isopropoxy group on an acetophenone scaffold, this molecule serves as a critical pharmacophore building block. Its structural motif—specifically the 3-alkoxy-4-fluoro substitution pattern—is frequently employed in medicinal chemistry to modulate metabolic stability (via fluorine blockade of the para position) and lipophilicity (via the isopropyl ether). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and structural characterization.
Section 1: Molecular Identity & Physicochemical Profile
The molecule consists of a phenyl ring substituted at the 1, 3, and 4 positions. The acetyl group at position 1 defines the parent structure as acetophenone. The steric bulk of the isopropoxy group at position 3, combined with the electronic influence of the fluorine at position 4, creates a unique electronic environment that influences both chemical reactivity and ligand-protein binding interactions.
1.1 Identification Data
| Parameter | Detail |
| IUPAC Name | 1-(4-Fluoro-3-propan-2-yloxyphenyl)ethanone |
| Common Name | 3'-Isopropoxy-4'-fluoroacetophenone |
| CAS Registry Number | 1394962-80-1 |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| SMILES (Canonical) | CC(=O)C1=CC(=C(C=C1)F)OC(C)C |
| InChIKey | VDEHYEJKPMWQCC-UHFFFAOYSA-N |
1.2 Structural Visualization
The following diagram illustrates the connectivity and functional group orientation.
Caption: Structural decomposition of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone highlighting functional group positioning.
1.3 Physicochemical Properties
Note: Experimental values for this specific intermediate are scarce in public databases; values below include predicted estimates based on structural analogs (e.g., 3-amino-4-fluoroacetophenone).
-
Physical State: Low-melting solid or viscous oil (Predicted MP: 35–45 °C).
-
Boiling Point: ~280 °C (at 760 mmHg).
-
LogP: ~2.8 (Predicted). The isopropoxy group significantly increases lipophilicity compared to a methoxy analog.
-
Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol); insoluble in water.
Section 2: Synthetic Pathways[7]
The synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone requires careful regiochemical control. Direct Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene is not recommended as the primary route because the strong directing effect of the alkoxy group tends to direct the acetyl group para to itself (position 5), yielding the unwanted isomer 1-(3-fluoro-4-isopropoxyphenyl)ethanone.
The most robust, self-validating protocol utilizes 4-Fluoroacetophenone as the starting material, leveraging the cooperative directing effects of the fluoro and acetyl groups to install functionality at the 3-position.
2.1 Retrosynthetic Analysis
-
Target: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.[1]
-
Disconnection: O-Alkyl bond cleavage.
-
Precursor: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (3'-Hydroxy-4'-fluoroacetophenone).
-
Precursor Synthesis: Nitration of 4-fluoroacetophenone followed by reduction and diazotization.
2.2 Detailed Synthetic Protocol
Step 1: Nitration of 4-Fluoroacetophenone
-
Reagents: HNO₃ / H₂SO₄.
-
Mechanism: Electrophilic aromatic substitution. The acetyl group is meta-directing; the fluorine is ortho/para-directing. Position 3 is meta to acetyl and ortho to fluorine. Both groups cooperatively direct the nitro group to position 3.
-
Product: 1-(4-Fluoro-3-nitrophenyl)ethanone.
Step 2: Reduction to Aniline
-
Reagents: Fe/NH₄Cl or H₂/Pd-C.
-
Product: 1-(3-Amino-4-fluorophenyl)ethanone (CAS: 2002-82-6).
Step 3: Hydrolysis (Sandmeyer-type)
-
Reagents: NaNO₂, H₂SO₄, then H₂O/Heat.
-
Product: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS: 949159-95-9).[2][3]
Step 4: O-Alkylation (The Critical Step)
-
Reagents: Isopropyl bromide (or Iodide), K₂CO₃, DMF or Acetonitrile.
-
Conditions: 60–80 °C, 4–12 hours.
-
Protocol:
-
Dissolve 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) and stir for 30 mins to generate the phenoxide.
-
Add 2-Bromopropane (1.2 eq) dropwise.
-
Monitor via TLC/HPLC. Upon completion, quench with water and extract with EtOAc.
-
-
Validation: The disappearance of the phenolic -OH signal in IR and the appearance of the isopropyl septet in NMR confirms the product.
2.3 Synthesis Flowchart
Caption: Step-wise synthetic pathway from commercial 4-fluoroacetophenone to the target ether.
Section 3: Structural Characterization
Accurate identification relies on spectroscopic signatures. The following data points are predicted based on the functional group environment.
3.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.60–7.70 (m, 2H): Overlapping signals for H2 (aromatic, meta-coupled) and H6 (aromatic, ortho to carbonyl). The H2 proton will appear as a doublet of doublets or fine multiplet due to F-coupling.
-
δ 7.15 (dd, 1H): H5 proton (ortho to Fluorine). Large
coupling (~8–10 Hz) and ortho coupling to H6. -
δ 4.60 (sept, 1H): Methine proton of the isopropyl group (-OCH (CH₃)₂).
-
δ 2.58 (s, 3H): Methyl protons of the acetyl group (-COCH ₃).
-
δ 1.38 (d, 6H): Methyl protons of the isopropyl group (-OCH(CH ₃)₂).
-
-
¹⁹F NMR:
-
δ -120 to -130 ppm: Typical range for Ar-F with an ortho-alkoxy substituent. The signal will be a multiplet due to proton coupling.
-
3.2 Mass Spectrometry (MS)
-
ESI-MS: [M+H]⁺ = 197.23 Da.
-
Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, often observed as a loss of propene to generate the phenol cation.
Section 4: Pharmaceutical Applications & Reactivity[9][10]
4.1 Pharmacophore Utility
The 3-isopropoxy-4-fluoro motif is a strategic design element in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, ALK) and GPCR ligands.
-
Metabolic Stability: The fluorine atom at position 4 blocks metabolic oxidation (hydroxylation) at the para-position, a common clearance pathway for aromatic rings.
-
Lipophilicity: The isopropoxy group adds significant hydrophobic bulk compared to a methoxy group, improving cell membrane permeability and potentially filling hydrophobic pockets in enzyme active sites.
4.2 Reactivity Profile
-
Carbonyl Chemistry: The acetyl group at position 1 is amenable to:
-
Reduction: To the secondary alcohol (using NaBH₄) or ethyl group (Wolff-Kishner/Clemmensen).
-
Condensation: With amines to form imines/oximes, or in Claisen-Schmidt condensations to form chalcones (precursors to flavonoids/heterocycles).
-
Halogenation: Alpha-bromination (using Br₂) to form alpha-bromoacetophenones, which are potent alkylating agents and precursors to thiazoles and imidazoles.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]
